The compound MS159 was developed by researchers utilizing the proteolysis targeting chimera technology. It is classified as a synthetic small molecule that acts as a targeted protein degrader. The specific design incorporates a ligand that binds to the PWWP1 domain of Nsd2, coupled with a ligand for cereblon, an E3 ubiquitin ligase, enabling the recruitment of the target protein for ubiquitination and subsequent degradation by the proteasome .
The synthesis of MS159 involves several key steps:
The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm its structure and purity.
The molecular structure of MS159 can be described as comprising three main components:
The crystal structure reveals that UNC6934 occupies a specific binding pocket within Nsd2, allowing for effective interaction and subsequent degradation .
MS159 operates through a series of chemical reactions:
These reactions highlight the innovative mechanism by which MS159 exerts its effects on target proteins.
The mechanism of action for MS159 involves:
Data from experiments indicate that MS159 can significantly lower Nsd2 levels in cells, demonstrating its potential as an effective therapeutic agent.
MS159 possesses several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential therapeutic applications .
MS159 has significant implications in scientific research and therapeutic applications:
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as Multiple Myeloma SET Domain protein or Wolf-Hirschhorn Syndrome Candidate 1, is a histone lysine methyltransferase that catalyzes the addition of methyl groups to lysine 36 of histone H3 (H3K36). This enzyme primarily generates mono- and dimethylated H3K36 (H3K36me1 and H3K36me2), epigenetic marks intricately involved in chromatin organization, transcriptional regulation, and DNA damage repair [1] [4]. Unlike trimethylated H3K36 (catalyzed by SET Domain Containing 2), H3K36me2 occupies broad genomic regions, including intergenic areas and promoters, where it influences higher-order chromatin architecture and gene expression programs [4] [9].
In hematological malignancies, particularly multiple myeloma, NSD2 emerges as a critical oncogenic driver. Approximately 15-20% of multiple myeloma patients harbor a t(4;14)(p16.3;q32.3) translocation that places the NSD2 gene under the control of the immunoglobulin heavy chain enhancer. This genetic rearrangement results in NSD2 overexpression, which remodels the epigenome through aberrant H3K36me2 deposition [1] [6] [9]. The consequent reduction in repressive H3K27me3 marks activates oncogenic pathways related to cell adhesion, proliferation, and metabolic reprogramming [4] [9]. Beyond multiple myeloma, NSD2 gain-of-function mutations (e.g., E1099K) are recurrent in pediatric acute lymphoblastic leukemia and have been implicated in prostate cancer metastasis, underscoring its broad pathological significance [5] [8].
Therapeutic targeting of NSD2 has proven challenging with conventional inhibitors. While small molecules disrupting its PWWP1 domain (e.g., UNC6934) show in vitro activity, they exhibit limited efficacy in suppressing tumor cell proliferation in vivo [5] [10]. This limitation arises because NSD2’s oncogenic functions extend beyond its catalytic activity to include scaffolding roles in chromatin remodeling complexes and transcriptional regulation [4] [9]. Consequently, strategies aimed at complete degradation of NSD2, rather than mere inhibition, offer a promising alternative to abolish its multifaceted contributions to malignancy.
Table 1: NSD2 Alterations in Hematological Malignancies
| Disease Context | Molecular Alteration | Functional Consequence |
|---|---|---|
| t(4;14) Multiple Myeloma | Translocation-driven overexpression | Global H3K36me2 expansion, H3K27me3 loss, oncogene activation (e.g., EPHB1), metabolic reprogramming |
| Pediatric B-ALL | E1099K SET domain mutation | Enhanced catalytic efficiency, disrupted 3D chromatin organization, relapse association |
| Lymphoma | Recurrent amplifications | Suppression of MHC class II expression, immune evasion |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1